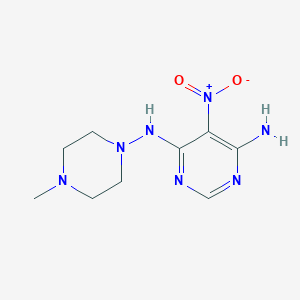

N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N7O2/c1-14-2-4-15(5-3-14)13-9-7(16(17)18)8(10)11-6-12-9/h6H,2-5H2,1H3,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZJPVMZFZQYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced using hydrogenation or other reducing agents.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong bases for deprotection, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include various substituted piperazines and reduced amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound with a variety of applications across different fields. Research indicates that it possesses significant biological activities, especially as an antimicrobial and anticancer agent.

Scientific Research Applications

- Antimicrobial and Anticancer Agent: N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine exhibits biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

- SIRT6 Inhibitor: 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a related compound, has been identified as a SIRT6 inhibitor . It displayed a value of 9.76 μM and 10 μM in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, respectively . In a mouse model of type 2 diabetes, it significantly increased the level of glucose transporter GLUT-1, thereby reducing blood glucose . This suggests its potential as a lead compound for subsequent drug discovery targeting SIRT6 .

Mechanism of Action

The mechanism of action of N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases, which play a role in cell signaling and proliferation . This inhibition can lead to reduced inflammation and neuroprotection, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Alkyl/Aryl-Substituted Derivatives

Compounds such as N4,N6-bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) and N4,N6-diethyl-5-nitropyrimidine-4,6-diamine (5k) exhibit variations in substituent bulk and electronic properties. These derivatives demonstrate high yields (68–95%) and melting points ranging from 77°C (5l, diisobutyl) to 195°C (5j, bis(2-chlorobenzyl)) . Compared to the target compound, alkyl/aryl-substituted analogs generally display lower solubility due to increased hydrophobicity, as evidenced by their higher melting points and reduced polar surface areas.

Piperazine-Containing Derivatives

The 4-methylpiperazine group in the target compound distinguishes it from analogs like N4-(3-morpholinopropyl)-N6-(4-(trifluoromethoxy)phenyl)pyrimidine-4,6-diamine (4b), which features a morpholine moiety. Piperazine derivatives often exhibit improved pharmacokinetic profiles, as the tertiary amine enhances water solubility and bioavailability . For instance, N4-(2-(4-methylpiperazin-1-yl)ethyl)-pyrimidine-4,6-diamine (4h) shows a yield of 68% and is structurally optimized for binding to trimethoxyphenylthiazole targets in anticancer studies .

Thiazole-Functionalized Derivatives

Compounds such as 2-methyl-N4-(2-morpholinoethyl)-N6-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine (4i) incorporate thiazole rings, expanding π-π stacking interactions. These derivatives achieve moderate yields (59–74%) and are prioritized in kinase inhibitor design due to their enhanced steric complementarity .

Physicochemical Properties

*LogP estimated from substituent contributions.

The target compound’s higher molecular weight (337.42 g/mol) and moderate LogP (1.31) suggest balanced lipophilicity, favorable for membrane permeability and oral bioavailability compared to more hydrophobic analogs like 5f (LogP ~4.20) .

Research Findings and Implications

- Solubility Enhancement : The 4-methylpiperazine group increases aqueous solubility compared to aryl-substituted analogs, making it advantageous for in vivo studies .

- Biological Target Engagement : Piperazine-containing pyrimidines are frequently explored in kinase inhibition (e.g., Bcr-Abl) due to their ability to occupy hydrophobic pockets while maintaining solubility .

- Thermal Stability : Higher melting points in aryl-substituted derivatives (e.g., 5j, 195°C) suggest superior crystallinity, beneficial for formulation .

Biological Activity

N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrimidine core with a nitro group and a piperazine moiety. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly as an antimicrobial and anticancer agent.

- Molecular Formula : C9H15N7O2

- Molecular Weight : 253.26 g/mol

- CAS Number : 306290-88-0

- SMILES Notation :

CC1CCN(CC1)c1nc(c(c(Nc2ccccc2)n1)[N+]([O-])=O)N

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. It has been found to inhibit cell proliferation in several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.2 | Induction of apoptosis |

| MCF-7 (breast) | 12.8 | Inhibition of DNA synthesis |

| A549 (lung) | 10.5 | Cell cycle arrest at G2/M phase |

The compound's mechanism may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Case Studies

- In Vitro Studies : A study conducted on HeLa cells demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage, indicating its potential as a chemotherapeutic agent.

- Animal Models : In vivo studies using mouse models of cancer have shown that administration of this compound significantly reduced tumor growth compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of immune responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N4-Methyl-5-nitropyrimidine-4,6-diamine | C7H10N6O2 | Moderate anticancer activity |

| 2-(4-Methylpiperidin-1-yl)-5-nitro-N~4~-phenylpyrimidine-4,6-diamine | C15H18N6O2 | Enhanced antibacterial properties |

These variations highlight the importance of the piperazine substitution and nitro group in modulating the compound's pharmacological profile.

Q & A

Q. What are the key synthetic pathways for N4-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling steps. Key intermediates include a pyrimidine core functionalized with a nitro group and a 4-methylpiperazine moiety. Critical parameters include:

- Temperature control : Reactions often proceed at 80–110°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while alcohols (e.g., ethanol) are used for precipitation .

- Catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) enable cross-coupling steps in nitrogen-rich environments .

- Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate intermediates, with spectroscopic validation (¹H/¹³C NMR, HRMS) confirming purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 8.0–9.5 ppm, piperazine methyl groups at δ 2.3–3.5 ppm) and carbon backbone .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 253.26) .

- X-ray crystallography : Resolves 3D structure, particularly for polymorphic forms or co-crystals (e.g., hydrogen-bonding patterns in the pyrimidine core) .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial activity : Inhibits bacterial growth (e.g., E. coli, S. aureus) with MIC values ranging from 8–32 µg/mL .

- Anticancer potential : Demonstrates IC₅₀ values of 5–20 µM against breast (MCF-7) and lung (A549) cancer cell lines via apoptosis induction .

- Enzyme inhibition : Acts as a PRMT1 inhibitor (IC₅₀ = 2.4 µM), disrupting histone arginine methylation in epigenetic studies .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Molecular docking : Predicts binding poses in enzyme active sites (e.g., PRMT1’s substrate-binding pocket, where the nitro group forms hydrogen bonds with Glu161) .

- QSAR modeling : Correlates substituent effects (e.g., piperazine vs. piperidine) with inhibitory potency using descriptors like logP and polar surface area .

- MD simulations : Evaluates conformational stability of the nitro-pyrimidine core under physiological conditions .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. ATP-based viability assays) to minimize variability .

- Metabolic stability testing : Assess cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro efficacy .

- Structural analogs : Compare activities of derivatives (e.g., N4-phenyl vs. N4-cyclopentyl) to isolate substituent effects .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., from <0.1 mg/mL to >5 mg/mL) .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to sustain release and reduce systemic toxicity .

Q. How can synthetic routes be optimized for scalability and green chemistry compliance?

- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 30-minute coupling steps at 150 W) .

- Flow chemistry : Minimizes solvent waste and improves yield reproducibility in nitro-group functionalization .

- Catalyst recycling : Recover Pd catalysts via magnetic nanoparticles to lower costs and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.